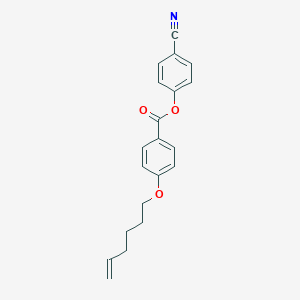

(4-cyanophenyl) 4-hex-5-enoxybenzoate

描述

Structure

3D Structure

属性

CAS 编号 |

111928-40-6 |

|---|---|

分子式 |

C20H19NO3 |

分子量 |

321.4 g/mol |

IUPAC 名称 |

(4-cyanophenyl) 4-hex-5-enoxybenzoate |

InChI |

InChI=1S/C20H19NO3/c1-2-3-4-5-14-23-18-12-8-17(9-13-18)20(22)24-19-10-6-16(15-21)7-11-19/h2,6-13H,1,3-5,14H2 |

InChI 键 |

UGWRSKFXYPQFRV-UHFFFAOYSA-N |

SMILES |

C=CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

规范 SMILES |

C=CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

产品来源 |

United States |

Synthetic Methodologies for 4 Cyanophenyl 4 Hex 5 Enoxybenzoate and Analogues

Esterification and Etherification Routes for Benzoate (B1203000) Core Formation

The central structural feature of (4-cyanophenyl) 4-hex-5-enoxybenzoate is the phenyl benzoate core, which links the cyanophenyl group and the hexenyloxy tail. The formation of this core can be approached through two primary retrosynthetic pathways, each relying on a key coupling reaction: esterification or etherification.

The most common strategy involves the direct esterification between 4-(hex-5-enoxy)benzoic acid and 4-cyanophenol. This method builds the final molecule in the last step. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol. Common methods include:

DCC/DMAP Coupling: Using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is a widely employed method for forming esters from carboxylic acids and alcohols or phenols.

Mitsunobu Reaction: This reaction allows for the esterification of benzoic acids and phenols under mild conditions using a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The Mitsunobu reaction can be particularly effective for sterically hindered substrates and often provides high yields where other methods might fail. researchgate.net

An alternative route involves forming the benzoate ester first, followed by an etherification step. In this approach, a molecule like (4-cyanophenyl) 4-hydroxybenzoate (B8730719) is synthesized and then reacted with a suitable 6-carbon alkenyl halide to form the terminal ether linkage. The initial ester, (4-cyanophenyl) 4-hydroxybenzoate, can be prepared by esterifying 4-hydroxybenzoic acid with 4-cyanophenol.

Strategies for Incorporating the Terminal Hex-5-enoxy Chain

The introduction of the hex-5-enoxy chain is a critical step that imparts specific properties to the liquid crystal monomer, influencing its melting point and mesophase behavior. This is almost universally accomplished via the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This classical Sₙ2 reaction provides a reliable method for forming the ether bond between an alkoxide and an alkyl halide. wikipedia.org

The synthesis of the key intermediate, 4-(hex-5-enoxy)benzoic acid, exemplifies this strategy. The process begins with a readily available starting material, typically an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate or ethyl 4-hydroxybenzoate. The phenolic hydroxyl group is deprotonated by a weak base, most commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724). youtube.comyoutube.com The resulting phenoxide ion then acts as a nucleophile, attacking a 6-halo-1-hexene (e.g., 6-bromo-1-hexene (B1265582) or 6-chloro-1-hexene). wikipedia.org

Following the successful etherification, the ester group, which serves as a protecting group for the carboxylic acid, is hydrolyzed. This is typically achieved under basic conditions (e.g., using NaOH or KOH in a mixture of water and alcohol), followed by acidification to yield the desired 4-(hex-5-enoxy)benzoic acid. This intermediate can then be used in the final esterification step as described previously.

Table 1: Synthetic Scheme for 4-(hex-5-enoxy)benzoic acid

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Methyl 4-hydroxybenzoate, 6-Bromo-1-hexene | K₂CO₃, Acetone | Methyl 4-(hex-5-enoxy)benzoate | Williamson Ether Synthesis |

Synthesis of Related Cyanophenyl Benzoate Mesogens with Unsaturated Linkers

The synthetic methodologies used for (4-cyanophenyl) 4-hex-5-enoxybenzoate are broadly applicable to a wide range of related liquid crystal monomers. The modular nature of the synthesis allows for systematic variations in the molecular structure to fine-tune the mesomorphic properties. researchgate.net The core components—a rigid mesogenic unit (like the cyanophenyl benzoate group) and a flexible terminal chain—can be modified.

The unsaturated linker is a common feature in many liquid crystal designs. Variations include:

Chain Length: The length of the alkoxy chain (e.g., butoxy, octoxy, dodecoxy) can be altered by using different ω-halo-1-alkenes in the Williamson ether synthesis. Chain length significantly influences the type of liquid crystal phase (nematic, smectic) and the transition temperatures. researchgate.net

Position of Unsaturation: The double or triple bond can be placed at different positions within the alkyl chain to modify the molecule's shape and flexibility.

Type of Unsaturation: Alkynyl groups are also used, introduced via reactions like the Sonogashira coupling, to create more rigid and linear molecular structures. rsc.org

These modifications allow for the creation of extensive libraries of compounds, which are then screened for desirable liquid crystalline characteristics. researchgate.net

Table 2: Examples of Related Cyanophenyl Benzoate Mesogens

| Compound Class | Mesogenic Core | Linker/Terminal Chain |

|---|---|---|

| p-cyanophenyl p-(n-alkyl)benzoates | Cyanophenyl Benzoate | Saturated alkyl chain |

| Cyanobiphenyl-based Mesogens | Cyanobiphenyl | Alkoxy or Alkenoxy chains |

Considerations in Reaction Optimization and Yield Enhancement for Liquid Crystal Monomer Synthesis

The synthesis of monomers for liquid crystal applications demands high purity and often requires optimization to maximize yields and minimize side products.

For esterification reactions , particularly the Fischer esterification which is reversible, several strategies can be employed to drive the reaction to completion. reddit.com Using an excess of one reactant or removing water as it forms (e.g., with a Dean-Stark apparatus) can shift the equilibrium toward the product. troindia.in However, for high-value, complex molecules, higher-yielding and milder methods like the Steglich or Mitsunobu esterifications are often preferred, despite the higher cost of reagents, as they generally produce cleaner reactions and simplify purification. researchgate.netreddit.com The Steglich esterification, using DCC/DMAP, is efficient but requires careful removal of the dicyclohexylurea (DCU) byproduct.

In the Williamson ether synthesis , yields can be affected by competing elimination (E2) reactions, especially if the alkyl halide is secondary or sterically hindered. youtube.com To favor the desired Sₙ2 substitution, primary alkyl halides are strongly preferred. Reaction conditions such as temperature and the choice of base are crucial; milder bases and lower temperatures can help suppress elimination. masterorganicchemistry.comwikipedia.org The choice of solvent is also important, with polar aprotic solvents generally giving the best results.

Purification is a critical final step. Since even small impurities can disrupt the formation of liquid crystal phases, techniques like column chromatography and multiple recrystallizations are standard procedures to achieve the greater than 99.5% purity typically required for electro-optical device applications. researchgate.net

Table 3: Comparison of Common Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Acid catalyst (e.g., H₂SO₄), excess alcohol | Inexpensive reagents | Reversible, often requires harsh conditions, moderate yields reddit.com |

| Steglich Esterification | DCC, DMAP | High yields, mild conditions | DCC is an allergen, DCU byproduct can be difficult to remove reddit.com |

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (4-cyanophenyl) 4-hex-5-enoxybenzoate and its Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For (4-cyanophenyl) 4-hex-5-enoxybenzoate, the ¹H NMR spectrum can be analyzed by considering the signals arising from its two main precursors: 4-cyanophenol and 4-hex-5-enoxybenzoic acid.

The aromatic protons of the 4-cyanophenyl group typically appear as two doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the cyano group and the ester linkage. The protons on the 4-hex-5-enoxybenzoate moiety exhibit characteristic signals for the aromatic ring, the alkoxy chain, and the terminal vinyl group. The protons of the vinyl group are particularly diagnostic, with distinct signals for the geminal and vicinal protons, often showing complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-cyanophenyl) 4-hex-5-enoxybenzoate and its Precursors

| Compound | Functional Group | Predicted Chemical Shift (δ, ppm) |

| (4-cyanophenyl) 4-hex-5-enoxybenzoate | Aromatic Protons (cyanophenyl) | 7.70-7.90 (d) |

| Aromatic Protons (benzoate) | 8.00-8.20 (d), 6.90-7.10 (d) | |

| Vinyl Protons (=CH₂) | 4.90-5.10 (m) | |

| Vinyl Proton (-CH=) | 5.80-6.00 (m) | |

| Methylene Protons (-OCH₂-) | 4.00-4.20 (t) | |

| Methylene Protons (-CH₂-) | 1.50-2.20 (m) | |

| 4-cyanophenol whitman.edu | Aromatic Protons | 6.90-7.60 (m) |

| Hydroxyl Proton | 9.50-10.50 (s, broad) | |

| 4-hex-5-enoxybenzoic acid | Aromatic Protons | 7.90-8.10 (d), 6.80-7.00 (d) |

| Vinyl Protons (=CH₂) | 4.95-5.15 (m) | |

| Vinyl Proton (-CH=) | 5.85-6.05 (m) | |

| Methylene Protons (-OCH₂-) | 4.05-4.25 (t) | |

| Methylene Protons (-CH₂-) | 1.60-2.30 (m) | |

| Carboxylic Acid Proton | 12.00-13.00 (s, broad) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of (4-cyanophenyl) 4-hex-5-enoxybenzoate, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the alkoxy chain, and the terminal alkene. The cyano carbon also gives a characteristic signal in the downfield region.

Analysis of the ¹³C NMR spectra of the intermediates, 4-cyanophenol and 4-hex-5-enoxybenzoic acid, is essential for assigning the signals in the final product. For instance, the chemical shift of the carbonyl carbon in 4-hex-5-enoxybenzoic acid will be slightly different from that in the final ester.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-cyanophenyl) 4-hex-5-enoxybenzoate and its Precursors

| Compound | Functional Group | Predicted Chemical Shift (δ, ppm) |

| (4-cyanophenyl) 4-hex-5-enoxybenzoate | Carbonyl Carbon (-COO-) | 164-166 |

| Aromatic Carbons | 110-160 | |

| Cyano Carbon (-CN) | 118-120 | |

| Alkene Carbons | 115-140 | |

| Alkoxy and Alkyl Carbons | 25-70 | |

| 4-cyanophenol sielc.com | Aromatic Carbons | 102-161 |

| Cyano Carbon (-CN) | 119 | |

| 4-hex-5-enoxybenzoic acid | Carbonyl Carbon (-COOH) | 166-168 |

| Aromatic Carbons | 114-163 | |

| Alkene Carbons | 115-139 | |

| Alkoxy and Alkyl Carbons | 25-68 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of (4-cyanophenyl) 4-hex-5-enoxybenzoate is expected to show characteristic absorption bands for the cyano (C≡N) group, the ester carbonyl (C=O) group, the aromatic rings (C=C stretching), and the terminal alkene (C=C and =C-H stretching). The ether linkage (C-O-C) also gives rise to a characteristic absorption. A theoretical study on phenyl benzoate (B1203000) has shown that calculated vibrational spectra can be in excellent agreement with experimental IR and Raman spectra. nih.gov

Table 3: Key IR Absorption Bands for (4-cyanophenyl) 4-hex-5-enoxybenzoate

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Cyano (C≡N) stretch | 2220-2240 |

| Ester Carbonyl (C=O) stretch | 1720-1740 |

| Aromatic (C=C) stretch | 1500-1600 |

| Alkene (C=C) stretch | 1640-1680 |

| Alkene (=C-H) stretch | 3010-3095 |

| Ether (C-O-C) stretch | 1000-1300 |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the non-polar bonds, such as the C=C bonds in the aromatic rings and the vinyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For (4-cyanophenyl) 4-hex-5-enoxybenzoate, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve cleavage at the ester linkage, leading to the formation of ions corresponding to the 4-cyanophenoxy radical and the 4-hex-5-enoxybenzoyl cation, or vice versa. Further fragmentation of these initial ions would provide additional structural information. For instance, aromatic esters often show a prominent peak for the acylium ion. whitman.edu The ether linkage can also undergo characteristic cleavages. whitman.eduscribd.com

Table 4: Predicted Key Mass Spectrometry Fragments for (4-cyanophenyl) 4-hex-5-enoxybenzoate

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [(C₂₀H₁₉NO₃)]⁺ | 321 |

| [M - OC₆H₄CN]⁺ | [CH₂=CH(CH₂)₃CH₂OC₆H₄CO]⁺ | 203 |

| [OC₆H₄CN]⁺ | [OC₆H₄CN]⁺ | 119 |

| [C₆H₄CO]⁺ | [C₆H₄CO]⁺ | 104 |

| [C₆H₄CN]⁺ | [C₆H₄CN]⁺ | 102 |

Note: m/z values are for the most abundant isotopes.

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for isolating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like (4-cyanophenyl) 4-hex-5-enoxybenzoate. moravek.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable for this purpose. sielc.com The purity of the compound can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

The development of an HPLC method for purity determination involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity. For liquid crystal materials, ensuring high purity is critical as even small amounts of impurities can significantly affect their mesomorphic properties. fao.orgnih.gov

Gas Chromatography (GC) for Volatile Byproducts and Related Compounds

In the academic research and synthesis of liquid crystalline compounds like (4-cyanophenyl) 4-hex-5-enoxybenzoate, Gas Chromatography (GC) emerges as a critical analytical tool. Its primary application lies in the separation and identification of volatile and semi-volatile organic compounds. This makes it exceptionally well-suited for monitoring reaction purity, identifying unreacted starting materials, and detecting volatile byproducts that might compromise the final product's mesomorphic properties. The synthesis of (4-cyanophenyl) 4-hex-5-enoxybenzoate, often involving an esterification followed by a Williamson ether synthesis, can lead to several such impurities.

The Williamson ether synthesis, a common method for forming the ether linkage in this molecule, typically reacts a phenoxide with an alkyl halide. masterorganicchemistry.comfrancis-press.com In the context of synthesizing (4-cyanophenyl) 4-hex-5-enoxybenzoate, this would likely involve the reaction of 4-cyanophenyl 4-hydroxybenzoate (B8730719) with a halo-hex-5-ene derivative. This reaction is not always perfectly selective and can generate byproducts. masterorganicchemistry.com GC, particularly when coupled with a mass spectrometer (GC-MS), provides the necessary sensitivity and specificity to identify these low-level contaminants.

Detailed research findings from studies on analogous chemical systems, such as benzoate esters and other phenolic compounds, demonstrate the utility of GC in quality control. gcms.czfao.org For instance, the analysis of food preservatives, which include various benzoate esters, routinely employs GC-MS to identify and quantify individual components. gcms.cz These established methods provide a strong foundation for developing analytical protocols for novel liquid crystals. The volatility of potential byproducts, such as those arising from the elimination of the alkyl halide or unreacted phenolic precursors, makes them ideal candidates for GC analysis.

The general approach involves dissolving the crude reaction mixture in a suitable organic solvent, followed by direct injection into the GC system. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The temperature programming of the GC oven is crucial, starting at a low temperature to resolve highly volatile components and gradually ramping up to elute less volatile compounds like the target molecule itself.

Below is a representative data table illustrating the types of volatile byproducts and related compounds that could be identified in a hypothetical GC analysis of a crude (4-cyanophenyl) 4-hex-5-enoxybenzoate synthesis product. The retention times and relative abundance are illustrative and would vary based on the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

Table 1: Hypothetical GC Data for Volatile Byproducts in the Synthesis of (4-cyanophenyl) 4-hex-5-enoxybenzoate

| Peak No. | Compound Name | Potential Origin | Hypothetical Retention Time (min) | Hypothetical Relative Abundance (%) |

|---|---|---|---|---|

| 1 | 1,5-Hexadiene (B165246) | Elimination of halo-hex-5-ene | 3.5 | 1.2 |

| 2 | Toluene | Solvent impurity | 4.1 | 0.5 |

| 3 | 4-Hexen-1-ol (B3030600) | Unreacted starting material | 7.8 | 2.5 |

| 4 | 4-Cyanophenol | Unreacted starting material | 12.3 | 3.1 |

This table showcases how GC can effectively separate the main product from various impurities, providing quantitative insights into the reaction's efficiency and the purity of the final compound. The identification of compounds like 1,5-hexadiene would strongly suggest that side reactions, such as elimination, are occurring alongside the desired substitution in the Williamson ether synthesis step. masterorganicchemistry.com Similarly, the presence of unreacted 4-hexen-1-ol and 4-cyanophenol provides direct feedback for optimizing reaction conditions, such as stoichiometry, temperature, or reaction time, to drive the synthesis towards completion.

Polymerization and Advanced Materials Applications Derived from 4 Cyanophenyl 4 Hex 5 Enoxybenzoate

Side-Chain Liquid Crystal Polymers (SCLCPs) Utilizing the Terminal Alkene

Side-chain liquid crystal polymers (SCLCPs) are macromolecules where mesogenic units are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer. preprints.org This molecular architecture decouples the motion of the polymer backbone from the self-organizing mesogenic units, allowing for the formation of liquid crystalline phases. preprints.org The terminal alkene of (4-cyanophenyl) 4-hex-5-enoxybenzoate is ideally suited for incorporation into SCLCPs through several polymerization strategies.

Hydrosilylation is a premier and widely used method for synthesizing SCLCPs, particularly those with highly flexible polysiloxane backbones. mdpi.com The reaction involves the addition of a silicon-hydride (Si-H) bond across the terminal carbon-carbon double bond of the monomer. mdpi.com For (4-cyanophenyl) 4-hex-5-enoxybenzoate, this is typically achieved by reacting it with poly(methylhydrosiloxane) (B7799882) (PMHS) in the presence of a platinum-based catalyst, such as Karstedt's catalyst. preprints.orgmdpi.com The process results in the mesogenic units being grafted onto the siloxane main chain. preprints.org

The flexibility of the polysiloxane backbone, characterized by a very low glass transition temperature (Tg), minimally interferes with the self-assembly of the cyanophenyl benzoate (B1203000) side chains, promoting the formation of well-defined mesophases. preprints.org Researchers have demonstrated that copolymers synthesized via this method exhibit smectic phases. mdpi.com The specific phase behavior and transition temperatures are influenced by the degree of substitution of the mesogenic units onto the polysiloxane backbone. mdpi.com

Table 1: Representative Hydrosilylation Reaction for SCLCP Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Resulting Polymer Structure |

|---|

Direct free radical polymerization of the terminal alkene in (4-cyanophenyl) 4-hex-5-enoxybenzoate is generally inefficient for producing high molecular weight polymers. However, the monomer can be chemically modified to create a derivative suitable for this technique. A common strategy involves converting the terminal alkene into a more reactive monomer, such as a methacrylate (B99206) or acrylate (B77674). For instance, a related monomer, 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate (M6BACP), which shares the same mesogenic core, has been effectively polymerized using free radical methods. mdpi.com This approach allows for the creation of poly(methacrylate) or poly(acrylate) backbones, which are common in SCLCPs.

To achieve precise control over polymer architecture, including molecular weight, dispersity, and block copolymer formation, controlled/living polymerization techniques are employed. mdpi.com Atom Transfer Radical Polymerization (ATRP) has been successfully used to synthesize well-defined SCLCPs and block copolymers from mesogens analogous to (4-cyanophenyl) 4-hex-5-enoxybenzoate. mdpi.com Similar to free radical methods, this requires modification of the monomer to incorporate a group amenable to ATRP, such as converting the terminal alkene to a methacrylate. mdpi.com

This technique allows for the synthesis of homopolymers with narrow molecular weight distributions and, significantly, block copolymers. mdpi.com For example, diblock copolymers of poly(ethylene oxide) and a poly(methacrylate) with cyanophenyl benzoate side chains (PEO-b-PM6BACP) have been synthesized. mdpi.com These materials combine the properties of both blocks, leading to complex self-assembly behaviors. mdpi.com

Table 2: Characteristics of a Homopolymer and Block Copolymer Synthesized via ATRP

| Polymer | Mn ( g/mol ) | Dispersity (Đ) | Glass Transition (Tg) | LC Phase Transitions | Source |

|---|---|---|---|---|---|

| PM6BACP (Homopolymer) | 16,300 | 1.15 | 28 °C | Smectic to Nematic: 107 °C; Nematic to Isotropic: 112 °C | mdpi.com |

| PEO-b-PM6BACP | 21,300 | 1.18 | N/A | Smectic LC phases observed | mdpi.com |

Data derived from the analogous monomer 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate.

Design and Synthesis of Cross-Linkable Liquid Crystal Monomers

The terminal alkene group makes (4-cyanophenyl) 4-hex-5-enoxybenzoate an intrinsic cross-linkable monomer, also known as a reactive mesogen. This functionality is essential for the fabrication of liquid crystal elastomers (LCEs) and polymer networks. researchgate.net These materials are created by polymerizing the monomers in the presence of a cross-linking agent, which results in a three-dimensional network that locks in the liquid crystalline order.

The cross-linking can be achieved through the same hydrosilylation reaction described previously, but by using a siloxane with more than two Si-H groups per chain or by adding a separate multifunctional siloxane cross-linker. Alternatively, the alkene groups can be polymerized through photo-initiated free-radical reactions, often in the presence of a di-functional monomer (containing two polymerizable groups) to ensure network formation. The resulting cross-linked materials combine the anisotropic properties of liquid crystals with the elastic properties of rubbers, making them responsive to stimuli like heat and light. researchgate.net

Self-Assembly and Supramolecular Architectures in Polymeric Systems

The incorporation of the (4-cyanophenyl) 4-hex-5-enoxybenzoate mesogen into a polymer chain drives the self-assembly of the material into ordered supramolecular structures. mdpi.comnih.gov These structures are governed by non-covalent interactions, primarily the dipole-dipole interactions of the terminal cyano groups and the anisotropic shape of the phenyl benzoate core. mdpi.com The resulting polymeric systems typically exhibit thermotropic liquid crystalline phases, such as nematic and smectic phases. mdpi.com

In block copolymers, this self-assembly becomes hierarchical. The chemically distinct polymer blocks first undergo microphase separation into nanostructures like lamellae, cylinders, or spheres. mdpi.com Subsequently, within the domains formed by the liquid crystalline block, the cyanophenyl benzoate mesogens self-assemble into their preferred LC phase. mdpi.com Studies on PEO-b-PM6BACP block copolymers revealed the formation of cylinder structures with a lattice period of approximately 18 nm, where the mesogens within the cylinders organized into a smectic phase. mdpi.com This ability to form well-defined, multi-level architectures is a hallmark of advanced functional materials. meijerlab.nl

Integration into Optical and Electro-Optical Devices

Polymers derived from (4-cyanophenyl) 4-hex-5-enoxybenzoate are prime candidates for use in optical and electro-optical devices. This is due to two key properties of the mesogenic unit: its large optical anisotropy and the strong dipole moment of the terminal cyano group. mdpi.comresearchgate.net Optical anisotropy means the material has different refractive indices for light polarized parallel and perpendicular to the long axis of the mesogens.

When these polymers are processed into thin films, the mesogens can be uniaxially aligned through techniques like rubbing. mdpi.com This large-scale alignment creates a macroscopic optical anisotropy, allowing the film to function as a polarizer or a retardation plate. Furthermore, the strong dipole moment allows the orientation of the mesogens to be controlled by an external electric field. This electro-optical switching is the fundamental principle behind liquid crystal displays (LCDs) and other devices like optical shutters and spatial light modulators. The ability to lock this alignment into a solid polymer film offers advantages in durability and stability over traditional low-molar-mass liquid crystals. mdpi.com

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| (4-cyanophenyl) 4-hex-5-enoxybenzoate | (4-cyanophenyl) 4-hex-5-enoxybenzoate |

| PMHS | Poly(methylhydrosiloxane) |

| M6BACP | 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate |

| PM6BACP | Poly(4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate) |

| PEO-b-PM6BACP | Poly(ethylene oxide)-block-poly(4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate) |

| AOBA | 4-allyloxybenzoic acid |

Exploration as a Monomer in Advanced Polymer Networks

The molecule (4-cyanophenyl) 4-hex-5-enoxybenzoate is classified as a reactive mesogen. This class of molecules is distinguished by a combination of a rigid core, in this case, the cyanophenyl benzoate unit, which can induce liquid crystalline phases, and a reactive terminal group, the hex-5-enoxy tail, which allows for polymerization. dakenchem.com The presence of the terminal double bond in the hexenyl group is key to its function as a monomer, enabling it to be incorporated into polymer chains and networks. nih.gov The unique ability of reactive mesogens to be polymerized while in a liquid crystalline state allows for the creation of highly ordered, anisotropic polymer networks with specialized optical and mechanical properties. dakenchem.comrsc.org

Research into monomers with similar structures, such as those containing cyanophenyl benzoate cores and terminal alkene or acrylate groups, provides a framework for understanding the potential of (4-cyanophenyl) 4-hex-5-enoxybenzoate in advanced materials. dakenchem.comnih.govresearchgate.net The polymerization of these monomers is frequently initiated by ultraviolet (UV) light in the presence of a photoinitiator. dakenchem.comnih.gov When the polymerization is carried out at a temperature where the monomer exhibits a liquid crystal phase (such as nematic or smectic), the orientational order of the molecules can be permanently captured within the polymer network. rsc.orgresearchgate.net This process results in a solid material that retains the anisotropic characteristics of the liquid crystal phase. dakenchem.comrsc.org

The primary application of such monomers is in the formation of Liquid Crystal Elastomers (LCEs) and polymer-stabilized liquid crystal (PSLC) systems. rsc.orgacs.org By copolymerizing monofunctional reactive mesogens like (4-cyanophenyl) 4-hex-5-enoxybenzoate with difunctional (crosslinking) mesogens, a cross-linked polymer network is formed. acs.org These networks couple the elasticity of a polymer with the responsiveness of liquid crystals, leading to materials that can change shape in response to external stimuli such as heat or light. acs.orgrsc.org The properties of the resulting polymer network, including its mechanical strength, responsiveness, and optical characteristics, are highly dependent on the structure of the monomer, the degree of cross-linking, and the conditions during polymerization. nih.govresearchgate.net For instance, polymerization in the smectic A phase has been shown to proceed faster and achieve higher conversion than in the isotropic phase for some reactive mesogens. researchgate.net

The exploration of (4-cyanophenyl) 4-hex-5-enoxybenzoate as a monomer would likely involve its photopolymerization, both as a homopolymer and in combination with cross-linking agents, to form thin films and elastomers. researchgate.netnih.gov The resulting materials would be expected to exhibit significant optical anisotropy and potential for use in applications such as optical films for displays, actuators, and smart materials. dakenchem.comrsc.org

Table of Research Findings for a Structurally Similar Reactive Mesogen

To illustrate the typical characteristics of polymers derived from such monomers, the following table presents data on the photopolymerization of a related diacrylate reactive mesogen, 1,4-phenylene-bis{4-[6-(acryloyloxy)hexyloxy]benzoate}. While not identical, its structural similarities allow for an informed projection of the behavior of polymers derived from (4-cyanophenyl) 4-hex-5-enoxybenzoate.

| Property | Value/Observation | Conditions |

|---|---|---|

| Monomer Phase at Polymerization | Nematic | 100 °C |

| Final Conversion of Acrylate Groups | 87% | With 1% photoinitiator |

| Final Conversion with Low Initiator | 47% | With 0.001% photoinitiator after 15 min |

| Resulting Polymer Structure | Cross-linked network with fixed anisotropic orientation | |

| Key Feature of Polymerization | Polymerization rate and conversion are dependent on the liquid crystalline phase of the monomer. |

Data derived from studies on analogous diacrylate reactive mesogens. researchgate.net

Advanced Research Directions and Future Perspectives for Alkene Functionalized Cyanophenyl Benzoates

Development of Novel Polymerization Strategies for Tailored Architectures

The polymerization of alkene-functionalized liquid crystal monomers is a critical step in translating their unique molecular properties into macroscopic functions. chemrestech.com While conventional free-radical polymerization has been widely used, researchers are increasingly exploring more sophisticated techniques to achieve greater control over the polymer architecture.

Controlled Radical Polymerization (CRP) Techniques: Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer the ability to control molecular weight, polydispersity, and block copolymer formation. nih.gov For alkene-functionalized cyanophenyl benzoates, these methods could enable the synthesis of well-defined block copolymers where one block consists of the liquid crystalline polymer and the other possesses different functionalities (e.g., hydrophilicity, conductivity).

Photopolymerization: This technique utilizes light to initiate polymerization, offering spatial and temporal control. tue.nl For liquid crystalline systems, in-situ photopolymerization allows for the preservation of the mesophase ordering into the final polymer network. tue.nl Advanced photopolymerization strategies could involve the use of patterned light to create complex, three-dimensional polymer architectures with spatially varying molecular orientations.

| Polymerization Strategy | Advantages for Alkene-Functionalized Cyanophenyl Benzoates | Potential Architectures |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Precise control over molecular weight and low polydispersity. chemrestech.com | Block copolymers, gradient copolymers, star polymers. |

| Photopolymerization | Spatial and temporal control, preservation of liquid crystal alignment. tue.nl | Patterned films, 3D microstructures, holographic elements. |

| Ring-Opening Metathesis Polymerization (ROMP) | Can be used for specific cyclic alkene derivatives. | Well-defined linear and cyclic polymers. |

Exploration of Multifunctional Derivatives with Enhanced Properties

The molecular structure of (4-cyanophenyl) 4-hex-5-enoxybenzoate can be systematically modified to introduce additional functionalities, leading to materials with enhanced or entirely new properties.

Introduction of Chiral Centers: The incorporation of chiral moieties into the molecule can induce the formation of chiral liquid crystal phases, such as cholesteric or blue phases. These phases are of significant interest for applications in reflective displays, smart windows, and sensors.

Fluorination: The selective fluorination of the cyanophenyl or benzoate (B1203000) rings can significantly impact the mesomorphic behavior, dielectric anisotropy, and birefringence of the material. spiedigitallibrary.org Perfluorination, for instance, is being explored to enhance performance in the terahertz (THz) regime. spiedigitallibrary.org

Photoswitchable Moieties: Incorporating photochromic groups like azobenzenes or spiropyrans would enable the modulation of the material's optical and mechanical properties with light. This could lead to the development of light-driven actuators, optical data storage systems, and reconfigurable optics.

| Functional Group | Resulting Property | Potential Application |

| Chiral Moiety | Chiral liquid crystal phases (e.g., cholesteric). tue.nl | Reflective displays, smart windows. |

| Fluorine Atoms | Modified dielectric anisotropy and birefringence. spiedigitallibrary.org | High-frequency electronics, THz applications. |

| Photoswitchable Group | Light-responsive properties. | Optical data storage, light-driven actuators. |

Investigation of Self-Healing and Responsive Materials from Polymerized Systems

The development of materials that can autonomously repair damage or respond to external stimuli is a major goal in materials science. Polymerized alkene-functionalized cyanophenyl benzoates offer a versatile platform for creating such "smart" materials.

Self-Healing Liquid Crystal Elastomers (LCEs): By incorporating dynamic covalent bonds or supramolecular interactions (e.g., hydrogen bonds, halogen bonds) into the polymer network, it is possible to create self-healing LCEs. tuni.finih.gov Upon damage, these bonds can reversibly break and reform, restoring the material's integrity. tuni.finih.gov For example, the introduction of disulfide bonds allows for network rearrangement and healing upon heating. acs.org

Stimuli-Responsive Actuators: LCEs can undergo significant shape changes in response to external stimuli such as heat, light, or electric fields. bohrium.com The anisotropic nature of the liquid crystal alignment allows for programmable and complex actuation. By carefully designing the molecular orientation within the polymer network, it is possible to create soft actuators that can crawl, roll, or exhibit other forms of biomimetic motion. nih.gov

| Responsive Behavior | Underlying Mechanism | Potential Application |

| Self-Healing | Dynamic covalent bonds (e.g., disulfide exchange), supramolecular interactions (e.g., halogen bonding). tuni.fiacs.org | Damage-tolerant coatings, soft robotics. |

| Shape-Morphing | Reversible changes in liquid crystal order in response to heat, light, or electric fields. bohrium.com | Artificial muscles, soft robotics, haptic devices. |

| Humidity Response | Incorporation of humidity-sensitive groups. bohrium.com | Smart textiles, environmental sensors. |

Advanced Characterization Techniques for Polymerized Mesophases

A deep understanding of the structure-property relationships in polymerized liquid crystals requires the use of advanced characterization techniques that can probe the material's structure and dynamics over multiple length and time scales.

Spectroscopic Ellipsometry: This technique is a powerful tool for determining the anisotropic refractive indices of liquid crystal materials over a wide spectral range. researchgate.net For polymerized films, it can provide information about the degree of molecular orientation and the uniformity of the alignment.

X-ray Scattering: Techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential for characterizing the nanoscale and molecular-level organization of the polymer network. These methods can reveal information about the smectic layer spacing, the degree of crystallinity, and the orientation of the mesogens.

Broadband Dielectric Spectroscopy: This technique measures the dielectric properties of a material as a function of frequency. For liquid crystal polymers, it can be used to study the relaxation dynamics of the polymer chains and the mesogenic side groups, providing insights into the material's response to electric fields.

| Characterization Technique | Information Obtained | Relevance to Polymerized Mesophases |

| Spectroscopic Ellipsometry | Anisotropic refractive indices, birefringence. researchgate.net | Quantifying optical anisotropy and alignment quality. |

| X-ray Scattering (SAXS/WAXS) | Nanoscale structure, molecular packing. | Determining mesophase symmetry and order. |

| Broadband Dielectric Spectroscopy | Molecular relaxation dynamics. | Understanding the frequency-dependent response to electric fields. |

Computational-Guided Design of Next-Generation Liquid Crystalline Materials

Computational modeling and simulation are becoming increasingly indispensable tools for accelerating the discovery and design of new materials. nyu.edu For alkene-functionalized cyanophenyl benzoates, computational approaches can provide valuable insights into their properties and guide the synthesis of next-generation materials.

Density Functional Theory (DFT): DFT calculations can be used to predict various molecular properties, including polarizability, birefringence, and dipole moments. spiedigitallibrary.org This information is crucial for designing molecules with specific optical and dielectric properties. spiedigitallibrary.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the collective behavior of molecules in the liquid crystalline state. These simulations can be used to predict mesophase stability, transition temperatures, and the dynamics of self-assembly.

Integrated Computational-Experimental Approach: A powerful strategy involves the integration of computational predictions with experimental synthesis and characterization. acs.orgiastate.edu Computational models can be used to screen large numbers of candidate molecules, identifying those with the most promising properties for experimental investigation. acs.org This iterative cycle of design, synthesis, and characterization can significantly accelerate the development of new liquid crystalline materials with tailored functionalities.

| Computational Method | Predicted Properties | Contribution to Material Design |

| Density Functional Theory (DFT) | Birefringence, dielectric anisotropy, polarizability. spiedigitallibrary.org | Guiding the synthesis of molecules with desired optical and electronic properties. |

| Molecular Dynamics (MD) Simulations | Phase behavior, transition temperatures, self-assembly dynamics. | Predicting the mesomorphic properties and processing conditions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of large, complex systems. | Modeling the behavior of liquid crystal polymers and their interactions with other molecules. |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-cyanophenyl) 4-hex-5-enoxybenzoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. For respiratory protection, employ NIOSH-approved P95 respirators (or EU-standard P1) if airborne particulates are present .

- Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation exposure .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste via approved chemical disposal protocols .

- Storage : Store in airtight containers at room temperature, away from oxidizers and incompatible materials (e.g., strong acids/bases) .

Q. How can the melting point and solubility of (4-cyanophenyl) 4-hex-5-enoxybenzoate be experimentally determined?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen atmosphere to avoid decomposition .

- Solubility : Employ the shake-flask method: Dissolve the compound in water/organic solvents (e.g., DMSO, ethanol) at 25°C, followed by HPLC or UV-Vis quantification .

- Log P : Measure via reverse-phase HPLC using a C18 column and a methanol-water gradient; compare retention times to standards with known log P values .

Advanced Research Questions

Q. What strategies can resolve contradictions in toxicological data (e.g., mutagenicity vs. non-carcinogenicity classifications) for (4-cyanophenyl) 4-hex-5-enoxybenzoate?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

- Read-Across Analysis : Use structural analogs (e.g., 4-cyanophenyl esters with similar substituents) to infer toxicity profiles when data is lacking. Validate via computational tools like OECD QSAR Toolbox .

- Dose-Response Studies : Perform cytotoxicity assays (e.g., MTT on MRC-5 fibroblasts) to establish thresholds for carcinogenic risk .

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of (4-cyanophenyl) 4-hex-5-enoxybenzoate derivatives?

- Methodological Answer :

- Derivative Synthesis : React the parent compound with α-bromoacetophenones or thiosemicarbazones to generate substituted thiazole libraries (e.g., 4-cyanophenyl-2-hydrazinylthiazoles) .

- Biological Screening : Use MTT assays on HCT-116 (colorectal) and MCF-7 (breast) cancer cells. Compare GI50 values to cisplatin controls .

- Mechanistic Profiling : Perform caspase-3/7 activation assays and Western blotting for apoptosis markers (e.g., PARP cleavage) to confirm caspase-dependent pathways .

Q. What experimental approaches can elucidate the decomposition pathways and stability of (4-cyanophenyl) 4-hex-5-enoxybenzoate under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under air/nitrogen to identify decomposition temperatures and volatile byproducts .

- HPLC-MS Monitoring : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days; analyze degradation products via high-resolution mass spectrometry .

- Reactivity Screening : Test compatibility with common lab reagents (e.g., peroxides, metals) using differential scanning calorimetry (DSC) to detect exothermic reactions .

Data Gaps and Mitigation Strategies

Q. How can researchers address the lack of physicochemical data (e.g., vapor pressure, oxidation stability) for (4-cyanophenyl) 4-hex-5-enoxybenzoate?

- Methodological Answer :

- Vapor Pressure : Use the effusion method (Knudsen cell) at 25°C with a calibrated pressure transducer .

- Oxidative Stability : Conduct accelerated oxidation studies using hydrogen peroxide or tert-butyl hydroperoxide; monitor via FTIR for carbonyl formation .

- Collaborative Data Sharing : Contribute results to databases like PubChem or NIST Chemistry WebBook to fill gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。